[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Transformations in Chemistry
Synthesis of Derivatives : Prokopenko et al. (2010) explored the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds were further modified to introduce highly basic aliphatic amine residues, demonstrating the compound's utility in creating new chemical entities through synthetic transformations Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010.
Amine Addition to Imidazole Nucleus : Ohta et al. (2000) reported the unique addition of amines to the imidazole nucleus. The study highlights the compound's reactivity and potential for creating diverse chemical structures through nucleophilic addition Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000.
Photophysical and Nonlinear Optical Behavior : Murthy et al. (2013) synthesized novel compounds based on oxazol-4-yl derivatives to study their nonlinear optical properties. This research suggests the potential application of these compounds in optoelectronics and photonics Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.
Biological and Pharmacological Research
Neurokinin-1 Receptor Antagonist Research : Harrison et al. (2001) developed a neurokinin-1 receptor antagonist featuring a solubilizing group similar to the query compound. This research indicates potential applications in treating conditions like emesis and depression Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001.
Heterocyclization Reactions in Organic Synthesis : Kornii et al. (2021) studied the reaction of certain nitriles with secondary aliphatic amines, leading to the formation of 1,3-oxazole-4-carbonitriles. This research provides insights into the chemical behavior of similar structures in organic synthesis Kornii, Chumachenko, Shablykin, Rusanov, & Brovarets, 2021.
Advanced Material Applications
- Third-Order Nonlinear Optical Properties : Murthy et al. (2013) also investigated the third-order nonlinear optical properties of 4-substituted arylidene oxazol-4-yl derivatives. Their findings have implications for the development of materials with advanced optical properties Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-8-10(9(2)14-13-8)6-11(3,4)7-12-5;/h12H,6-7H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVECGJSNSWZWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.